methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate
Description
Methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate is a heterocyclic organic compound featuring a thiophene core substituted with a methyl carboxylate group and a 1,2,3-triazole ring. The triazole moiety is further functionalized with a 2,4-dichlorobenzoyl group and a methyl substituent.
The compound’s synthesis likely involves Huisgen cycloaddition or copper-catalyzed azide-alkyne coupling (CuAAC) to form the triazole ring, followed by esterification and benzoylation steps. Its crystallographic characterization would employ tools like SHELXL for refinement, as described by Sheldrick .
Properties
IUPAC Name |
methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyltriazol-1-yl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3S/c1-8-13(14(22)10-4-3-9(17)7-11(10)18)19-20-21(8)12-5-6-25-15(12)16(23)24-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNKISNTNVXMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(SC=C2)C(=O)OC)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring is often synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor can be derived from 2,4-dichlorobenzoyl chloride and sodium azide.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Esterification: The final step involves esterification to form the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the dichlorobenzoyl group, potentially converting it to a benzyl alcohol derivative.
Substitution: The triazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions (e.g., acidic or basic) facilitate substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted triazole or thiophene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate is investigated for its potential as an antimicrobial or anticancer agent. The dichlorobenzoyl and triazole moieties are known to exhibit biological activity, which can be harnessed for therapeutic purposes.
Medicine
In medicine, this compound’s derivatives are explored for their pharmacological properties. The triazole ring is a common pharmacophore in many drugs, and modifications to this compound could lead to new therapeutic agents.
Industry
Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate involves interactions with various molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The triazole ring can form hydrogen bonds and π-π interactions, enhancing binding affinity to biological targets. The thiophene ring adds to the compound’s stability and lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
a) Thiazole vs. Thiophene Derivatives
The pharmacopeial compound thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (, compound l) shares a heterocyclic core (thiazole) but differs in substituents and biological targeting.
b) Chlorinated Aromatic Substitutions
The 2,4-dichlorobenzoyl group in the target compound contrasts with non-halogenated benzoyl derivatives. Chlorination typically increases lipophilicity (logP) and metabolic stability. For example, methyl 3-[4-benzoyl-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate (a hypothetical analog without chlorine) would likely exhibit reduced cellular permeability and faster hepatic clearance.
a) Triazole-Containing Antimicrobial Agents
Compounds like thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (, compound m) demonstrate that triazole-linked hydroperoxy groups enhance oxidative stress induction in pathogens. The target compound’s dichlorobenzoyl group may confer similar bioactivity but with a different mechanism, such as disrupting membrane integrity .
b) Ester vs. Carbamate Linkages
The methyl carboxylate group in the target compound contrasts with carbamate linkages in pharmacopeial analogs (e.g., , compound l). Carbamates generally exhibit slower hydrolysis rates in vivo, prolonging half-life, while esters are more prone to enzymatic cleavage.
Data Table: Structural and Hypothetical Property Comparison
Note: logP values are estimated using fragment-based methods due to lack of experimental data.
Biological Activity
Methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Molecular Information:
- Molecular Formula: C16H11Cl2N3O3S
- Molecular Weight: 365.48 g/mol
- CAS Number: 478260-33-2
- Structure: The compound features a thiophene ring, a triazole moiety, and a dichlorobenzoyl substituent, contributing to its diverse biological effects.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:
- Mechanism of Action: These compounds often function as tubulin polymerization inhibitors, disrupting the mitotic spindle formation during cell division. This leads to apoptosis in cancer cells .
- IC50 Values: In vitro studies have shown IC50 values ranging from 0.7 to 1.0 μM for prostate cancer cells and approximately 1.8 to 2.6 μM for melanoma cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity:
- Bacterial Inhibition: Preliminary tests suggest that it may inhibit the growth of various bacterial strains, although specific data on this compound is limited.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituents on the Triazole Ring: Variations in substituents can enhance or diminish cytotoxic effects against different cancer cell lines.
Research Findings
A detailed analysis of the compound's biological activity has been documented in various studies:
- Synthesis and Characterization: Research has focused on synthesizing derivatives of this compound and characterizing their biological activities through various assays.
- Case Studies: Specific case studies have highlighted the effectiveness of this compound in inhibiting tumor growth in animal models.
Q & A
Q. Q1. What are the optimal synthetic methodologies for preparing methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
Triazole formation : Click chemistry (azide-alkyne cycloaddition) under copper(I) catalysis to construct the 1,2,3-triazole core .
Acylation : Reaction of the triazole intermediate with 2,4-dichlorobenzoyl chloride in aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C .
Esterification : Coupling the thiophene carboxylate moiety using methyl chloroformate in the presence of a base (e.g., triethylamine) .
Q. Critical Parameters :
- Solvent choice : Polar aprotic solvents (DMF, acetonitrile) enhance solubility and reaction rates .
- Catalysts : Copper(I) iodide for regioselective triazole formation .
- Temperature control : Elevated temperatures (60–80°C) improve acylation efficiency but require inert atmospheres to prevent decomposition .
Table 1 : Representative Reaction Conditions
| Step | Solvent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|
| Triazole formation | THF/H₂O | CuI | RT | 70–85% |
| Acylation | DMF | None | 80°C | 65–75% |
| Esterification | Dichloromethane | Triethylamine | 0–25°C | 80–90% |
Q. Q2. How is the structural characterization of this compound validated, and what analytical techniques are essential for confirming its purity?
Methodological Answer:
Single-crystal X-ray diffraction (XRD) : Resolves the 3D molecular geometry and confirms regiochemistry of the triazole and thiophene moieties. SHELXL is widely used for refinement .
Spectroscopic techniques :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups on the triazole at δ 2.4–2.6 ppm) and carbonyl carbons (δ 165–170 ppm) .
- FT-IR : Identifies key functional groups (C=O stretch at ~1720 cm⁻¹, C-Cl at ~750 cm⁻¹) .
High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₇H₁₂Cl₂N₃O₃S).
Data Interpretation Tip : Cross-validate NMR and XRD data to resolve ambiguities in substituent positioning .
Advanced Research Questions
Q. Q3. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and bioactivity?
Methodological Answer:
Density Functional Theory (DFT) :
- Calculates frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites. For example, the dichlorobenzoyl group exhibits high electrophilicity (LUMO ≈ -1.8 eV) .
- Optimizes geometry for docking studies using Gaussian or ORCA software.
Molecular docking :
- Screens against targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. The triazole-thiophene scaffold shows strong binding (ΔG ≈ -9.2 kcal/mol) due to π-π stacking with aromatic residues .
Validation : Compare computed binding affinities with experimental IC₅₀ values from enzymatic assays .
Q. Q4. How do structural modifications (e.g., halogen substitution, ester group replacement) impact biological activity, and what strategies resolve contradictory SAR data?
Methodological Answer: Case Study :
- 2,4-Dichlorobenzoyl vs. 4-fluorophenyl : The dichloro group enhances antifungal activity (MIC = 2 µg/mL vs. Candida albicans) due to increased lipophilicity (ClogP = 3.2) but reduces solubility .
- Ester-to-amide conversion : Improves metabolic stability (t₁/₂ > 6 hours in liver microsomes) but may lower membrane permeability .
Q. Resolving Contradictions :
Orthogonal assays : Use both in vitro (enzyme inhibition) and cell-based (cytotoxicity) models to distinguish direct target effects from off-target interactions.
Cohort analysis : Apply multivariate statistics to SAR datasets to identify confounding variables (e.g., solvent polarity in bioassays) .
Q. Q5. What experimental and computational approaches address discrepancies in crystallographic data versus solution-phase structural predictions?
Methodological Answer:
Multi-technique validation :
- Compare XRD bond lengths/angles with DFT-optimized geometries (RMSD < 0.05 Å indicates reliability) .
- Use dynamic NMR to study conformational flexibility in solution (e.g., triazole-thiophene dihedral angles vary by ±10°).
Temperature-dependent XRD : Resolves thermal motion artifacts that may distort static crystal structures .
Q. Q6. How can regioselectivity challenges in triazole synthesis be mitigated during scale-up?
Methodological Answer:
Click chemistry optimization :
- Use copper(I)-TBTA ligands to suppress side reactions (e.g., Glaser coupling) .
- Microwave-assisted synthesis reduces reaction time (10 minutes vs. 24 hours) while maintaining >90% regioselectivity .
Flow chemistry : Continuous-flow reactors enhance reproducibility and safety during scale-up (e.g., Omura-Sharma-Swern oxidation adapted for triazole intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
